chemical structure and properties of N-Ethyl-3-Nitroaniline
chemical structure and properties of N-Ethyl-3-Nitroaniline
An In-Depth Technical Guide to the Chemical Structure, Properties, and Applications of N-Ethyl-3-Nitroaniline
Executive Summary
N-Ethyl-3-nitroaniline (also known as N-ethyl-m-nitroaniline) is a versatile secondary aromatic amine that occupies a unique intersection between physical organic chemistry and synthetic material science. Characterized by its push-pull electronic system—featuring an electron-donating ethylamine group and an electron-withdrawing nitro group positioned meta to one another—this compound is heavily utilized as an indicator dye in solvatochromic modeling and as a critical building block for advanced materials, including nonlinear optical (NLO) systems and complex azo dyes.
As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with a mechanistic understanding of its physicochemical properties, validated synthetic protocols, and its role in Linear Solvation Energy Relationships (LSER).
Chemical Structure and Physicochemical Profile
The molecular architecture of N-Ethyl-3-nitroaniline (C₈H₁₀N₂O₂) dictates its reactivity and spectral behavior. The meta-positioning of the nitro group is highly significant: it exerts a strong inductive electron-withdrawing effect (-I) across the aromatic σ -framework without directly withdrawing electron density from the amine nitrogen via resonance (-M). Consequently, the basicity and nucleophilicity of the secondary amine are preserved to a greater extent than in its para- or ortho-isomers. The N-ethyl substitution provides a positive inductive effect (+I), further modulating the electron density at the nitrogen center[1].
Quantitative Data Summary
The following table consolidates the critical computed and experimental physicochemical properties required for formulation and reaction planning[1],[2].
| Property | Value | Mechanistic Implication |
| IUPAC Name | N-ethyl-3-nitroaniline | Standardized nomenclature for regulatory filing. |
| Molecular Weight | 166.18 g/mol | Low molecular weight, suitable for fragment-based drug design. |
| Exact Mass | 166.074 Da | Critical for high-resolution mass spectrometry (HRMS) validation. |
| XLogP3 | 2.1 | Indicates moderate lipophilicity, favorable for organic partitioning. |
| TPSA | 57.9 Ų | Optimal polar surface area for membrane permeability in biological assays. |
| Appearance | Yellow to blue-violet crystals | Coloration is driven by the p→π∗ electronic transitions. |
Core Application: Solvatochromism and the Kamlet-Taft LSER Model
In physical organic chemistry, N-Ethyl-3-nitroaniline is an indispensable solvatochromic indicator. It is heavily utilized to unravel solvent polarity and hydrogen bonding effects through the Kamlet-Taft Linear Solvation Energy Relationship (LSER) model[3],[4].
Mechanistic Causality: When dissolved in a solvent, the intermolecular hydrogen bonding between the solvent (acting as a hydrogen bond donor, HBD) and the nitro group of the indicator alters the energy gap of the molecule's p→π∗ electronic transition[4]. By measuring the bathochromic (red) or hypsochromic (blue) shift in the UV-Vis absorption maximum ( νmax ), researchers can extract the solvent's π∗ (polarity/polarizability) and α (HBD acidity) parameters. The sensitivity of N-Ethyl-3-nitroaniline to solvent-induced rehybridization makes it a self-validating probe for mapping microenvironments in drug formulation[3].
Figure 1: Solvatochromic mechanism of N-Ethyl-3-nitroaniline in Kamlet-Taft LSER modeling.
Validated Synthetic Methodologies
The synthesis of N-Ethyl-3-nitroaniline must be tightly controlled to prevent over-alkylation (formation of tertiary amines) and to manage the reactivity of the nitro group. Below are two field-proven protocols: Reductive Amination and Direct N-Alkylation[5],[6].
Figure 2: Synthetic pathways for N-Ethyl-3-nitroaniline via reductive amination and alkylation.
Protocol A: Reductive Amination (Preferred for High Selectivity)
This route is highly selective for mono-alkylation, as the imine intermediate prevents the addition of a second ethyl group.
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Imine Condensation: Dissolve 1.0 equivalent of 3-nitroaniline in anhydrous methanol. Add 1.1 equivalents of acetaldehyde.
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Catalysis: Introduce a catalytic amount of glacial acetic acid to adjust the pH to ~5.5. Causality: Mild acidity is required to protonate the carbonyl oxygen, enhancing its electrophilicity without fully protonating the amine nucleophile.
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Selective Reduction: Cool the mixture to 0°C. Slowly add 1.2 equivalents of sodium cyanoborohydride ( NaBH3CN ). Causality: NaBH3CN is chosen over NaBH4 because it is stable in mild acid and selectively reduces the protonated iminium ion over the unreacted aldehyde.
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Validation & Workup: Stir for 12 hours at room temperature. Monitor via TLC (Hexane:EtOAc 3:1). Quench with saturated aqueous NaHCO3 to neutralize the acid, extract with dichloromethane, dry over anhydrous Na2SO4 , and concentrate in vacuo.
Protocol B: Direct N-Alkylation via SN2 Substitution
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Reagent Preparation: Dissolve 3-nitroaniline in an aprotic polar solvent like N,N-Dimethylformamide (DMF) to ensure high nucleophilicity of the amine.
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Base Addition: Add 1.5 equivalents of anhydrous potassium carbonate ( K2CO3 ). Causality: K2CO3 acts as an acid scavenger to neutralize the evolving HBr, driving the equilibrium forward without being strong enough to deprotonate the aromatic ring.
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Alkylation: Dropwise add 1.05 equivalents of ethyl bromide under an argon atmosphere. Reflux at 65°C.
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Purification: To separate the target secondary amine from unreacted primary amine and trace tertiary amine byproducts, perform silica gel column chromatography or recrystallize from hot ethanol[6].
Downstream Applications in Drug Development and Materials
Beyond physical chemistry, the structural asymmetry of N-Ethyl-3-nitroaniline makes it a highly valuable precursor:
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Schiff Base and Imine Derivatives: The secondary amine acts as a nucleophile in condensation reactions with complex aldehydes to form Schiff bases. These derivatives are frequently screened in drug development for antibacterial and antifungal properties[5].
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Nonlinear Optical (NLO) Materials: The push-pull electron configuration (donor- π -acceptor) of substituted nitroanilines provides large molecular hyperpolarizabilities. When crystallized in non-centrosymmetric space groups, these materials exhibit second-harmonic generation (SHG), critical for optical communication and laser frequency doubling[5].
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Azo Dye Synthesis: Reduction of the nitro group yields a highly reactive diamine intermediate (e.g., N¹-ethylbenzene-1,3-diamine). The primary amine can be selectively diazotized and coupled with aromatic systems to engineer specialized azo dyes with tunable absorption spectra[5],[6].
References
-
N-ethyl-3-nitroaniline | CID 3765741 , PubChem - National Institutes of Health (NIH).[Link]
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Linear solvation energy relationships. Part 2. Correlations of electronic spectral data for aniline indicators with solvent π and β values*, Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing), 1979.[Link]
Sources
- 1. N-ethyl-3-nitroaniline | C8H10N2O2 | CID 3765741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Linear solvation energy relationships. Part 2. Correlations of electronic spectral data for aniline indicators with solvent π* and β values - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Linear solvation energy relationships. Part 2. Correlations of electronic spectral data for aniline indicators with solvent π* and β values - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. 4-chloro-N-methyl-3-nitroaniline|CAS 16330-03-3 [benchchem.com]
- 6. 4-chloro-N-methyl-3-nitroaniline|CAS 16330-03-3 [benchchem.com]
